molecular formula C13H16BrNO2 B11832985 Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

Cat. No.: B11832985
M. Wt: 298.18 g/mol
InChI Key: JARGFXOPAUWBNH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is a halogenated azetidine derivative with a molecular weight of 298.18 g/mol. This compound is notable for its unique structure, which includes a four-membered azetidine ring, a benzyl group, and a bromomethyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Azetidines: Formed from nucleophilic substitution reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

    Dehalogenated Products: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The azetidine ring’s strain also makes it reactive, facilitating ring-opening reactions that can further modify molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it a more reactive electrophile, enabling unique transformations and applications .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

JARGFXOPAUWBNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CN(C1)CC2=CC=CC=C2)CBr

Origin of Product

United States

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